molecular formula C15H20O3 B1680571 Reynosin CAS No. 28254-53-7

Reynosin

Cat. No. B1680571
CAS RN: 28254-53-7
M. Wt: 248.32 g/mol
InChI Key: FKBUODICGDOIGB-PFFFPCNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reynosin is a sesquiterpene lactone of the eudesmanolide group. It is particularly found in Magnolia grandiflora and Laurus nobilis . It has a role as a metabolite and is a natural product found in Ainsliaea uniflora, Artemisia anomala, and other organisms .


Molecular Structure Analysis

Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its IUPAC name is (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-2-one .


Physical And Chemical Properties Analysis

Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its structure includes a sesquiterpene lactone and an organic heterotricyclic compound .

Scientific Research Applications

Field

The specific scientific field is Virology , which is the study of viruses and virus-like agents .

Summary of the Application

Reynosin has been evaluated against the main protease, RNA replicase, and spike glycoprotein of SARS-CoV-2 by molecular docking . These natural products and their derivatives have previously shown remarkable antiviral activities .

Methods of Application

The methods of application involve molecular docking . The most relevant compounds were the 4-fluoro derivatives of santamarine, reynosin, and 2-amino-3H-phenoxazin-3-one in terms of the docking score . The derivatives prepared from reynosin and 2-amino-3H-phenoxazin-3-one are able to generate more hydrogen bonds with the Mpro, thus enhancing the stability of the protein–ligand and generating a long-term complex for inhibition .

Results or Outcomes

The addition of the 4-fluorobenzoate fragment to the natural products enhances their potential against all of the proteins tested, and the complex stability after 50 ns validates the inhibition calculated . The 4-fluoro derivate of santamarine and reynosin shows to be really active against the spike protein, with the RMSD site fluctuation lower than 1.5 Å .

Application in Obesity Research

Field

The specific scientific field is Obesity Research , which is the study of obesity and its related complications .

Summary of the Application

Reynosin has been investigated for its anti-adipogenic potential in adipose-induced 3T3-L1 preadipocytes . It is suggested that reynosin has potential bioactive compounds with anti-adipogenic properties .

Methods of Application

The methods of application involve treating differentiating 3T3-L1 adipocytes with reynosin . The results indicated that cells treated with reynosin accumulated 55.0% fewer intracellular lipids compared to untreated control adipocytes .

Results or Outcomes

The mRNA expression of the key adipogenic marker, transcription factor PPARγ, was suppressed by 87.2% following 60 μM reynosin treatment in differentiated adipocytes . Protein expression was also suppressed in a similar manner, at 92.7% by 60 μM reynosin treatment .

Application in Dermatology

Field

The specific scientific field is Dermatology , which is the study of skin and its diseases .

Summary of the Application

Reynosin has been investigated for its potential in anti-photoaging . Photoaging refers to the damage that is done to the skin from prolonged exposure over a person’s lifetime to ultraviolet (UV) radiation .

Methods of Application

The methods of application involve treating skin cells with reynosin and then exposing them to UVA radiation . The effects of reynosin on the skin cells are then observed .

Results or Outcomes

Results showed that UVA irradiation upregulated the MMP-1 secretion and expression, and suppressed collagen production, which were significantly reverted by santamarine treatment . Although both reynosin and santamarine exhibited ROS scavenging abilities, reynosin failed to significantly diminish UVA-stimulated MMP .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Reynosin . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Reynosin has shown promising results in the prevention and treatment of neurodegenerative diseases . It has been found to have significant anti-adipogenic activity, preventing adipocytes from maturing and accumulating lipids . This suggests potential future directions in obesity research and treatment .

properties

IUPAC Name

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUODICGDOIGB-PFFFPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reynosin

CAS RN

28254-53-7
Record name Reynosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28254-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reynosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REYNOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reynosin
Reactant of Route 2
Reactant of Route 2
Reynosin
Reactant of Route 3
Reynosin
Reactant of Route 4
Reynosin
Reactant of Route 5
Reynosin
Reactant of Route 6
Reynosin

Citations

For This Compound
714
Citations
EW Coronado-Aceves, C Velázquez… - Pharmaceutical …, 2016 - Taylor & Francis
… Results: Two sesquiterpene lactones (SQLs) with mycobactericidal activity were identified: santamarine and reynosin. Reynosin was the most active compound, with a minimal …
Number of citations: 30 www.tandfonline.com
Y Yanqiu, C Yue, F Mingxia, Y Xiaohu, Z Di… - Chinese Journal of …, 2023 - cjnmcpu.com
… The natural sesquiterpene lactone, reynosin, demonstrates a wide range of … reynosin on neuroinflammation remain elusive. The present study aims to investigate the impact of reynosin …
Number of citations: 0 www.cjnmcpu.com
A Ham, DW Kim, KH Kim, SJ Lee, KB Oh, J Shin, W Mar - Brain research, 2013 - Elsevier
… The aim of this study was to assess the effects of the sesquiterpene lactone reynosin on … Usi“ng flow cytometry and western blot analysis, we determined that reynosin significantly …
Number of citations: 37 www.sciencedirect.com
FS El‐Feraly, YM Chan - Journal of pharmaceutical sciences, 1978 - Wiley Online Library
… with the two eudesmanolides, santamarine and reynosin. In an attempt to synthesize … the two cyclized derivatives, santamarine and reynosin, from costunolide. The elusive costunolide 1,…
Number of citations: 118 onlinelibrary.wiley.com
JH Jung, JY Ha, KR Min, F Shibata… - Planta …, 1998 - thieme-connect.com
… The inhibitor was identified as reynosin, a sesquiterpene … Reynosin did not exhibit significant inhibition on the CINC-1 induction at … Reynosin at a concentration of I pM did not exhibit any …
Number of citations: 24 www.thieme-connect.com
S Lim, SJ Lee, KW Nam, KH Kim, W Mar - Archives of pharmacal research, 2013 - Springer
… The aim of this study was to identify the hepatoprotective effects of reynosin, sesquiterpenes … , or 3.22 μM reynosin and then exposed to 100 mM TAA. Reynosin treatment significantly …
Number of citations: 36 link.springer.com
J Kim, J Im Lee, CS Kong, JH Oh, Y Seo - 한국식품영양과학회학술대회 …, 2020 - dbpia.co.kr
… reynosin significantly suppressed lipid accumulation in a dose-dependent manner. Reynosin … To understand the mechanism underlying reynosin-mediated inhibition of adipocyte differ…
Number of citations: 0 www.dbpia.co.kr
AAS Rodrigues, M Garcia, JA Rabi - Phytochemistry, 1978 - Elsevier
… of costunolide with peracids yields costunolide-l,lO-epoxide which undergoes ready cyclization to santamarin and reynosin. … Epoxide 7 is not stable and undergoes …
Number of citations: 35 www.sciencedirect.com
M Ando, K Takase - Tetrahedron, 1977 - Elsevier
… Synthesis of reynosin.’ … Oxidative syn-eliminationY~‘O of 10 with 30% HzOz gave reynosin (1) in a quantitative yield, mp 145” (lit.’ 145-146”). which was identical with natural …
Number of citations: 26 www.sciencedirect.com
JY Cho, J Park, ES Yoo, KU Baik, JH Jung… - Planta …, 1998 - thieme-connect.com
… The molar concentrations of cynaropicrin, reynosin, and santamarine producing 50% inhibition (IC 50) of TNF-α production were 2.86 µg/ml (8.24 µM), 21.7 µg/ml (87.4 µM), and 26.2 µg/…
Number of citations: 148 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.